

# MCP-1 Receptor Binding and Activation

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**Compound Focus:** Mcp-neca

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The following table summarizes key findings from studies on how MCP-1 binds to and activates its receptor, CCR2, which forms the foundational knowledge for understanding its binding characteristics.

Aspect	Key Finding	Experimental Insight	Citation
<b>Functional Binding Unit</b>	MCP-1 binds and activates CCR2 as a <b>monomer</b> .	A mutant MCP-1 (P8A) that does not dimerize retained wild-type binding affinity and functional activity in chemotaxis, calcium influx, and adenylate cyclase inhibition assays. [1]	[1]
<b>Critical Residue for Binding</b>	<b>Tyrosine-13 (Tyr13)</b> is critical for high-affinity binding.	A monomeric MCP-1 mutant (Y13A) showed a 100-fold weaker binding affinity and significantly reduced efficacy in signal transduction and chemotaxis. [1]	[1]
<b>Receptor Binding Affinity Regulation</b>	Pre-stimulation with MCP-1 <b>up-regulates</b> its own receptor's binding affinity.	In THP-1 and CCR2B-transfected HEK-293 cells, pre-treatment with MCP-1 led to a sixfold increase in binding affinity, a process dependent on actin polymerization. [2]	[2]
<b>N-terminal Domain Role</b>	The <b>N-terminal region</b> is vital for receptor binding and activation.	Structure-function studies on chemokines, including MCP-1, have identified the flexible N-terminal domain as essential for interacting with the receptor. [3]	[3]

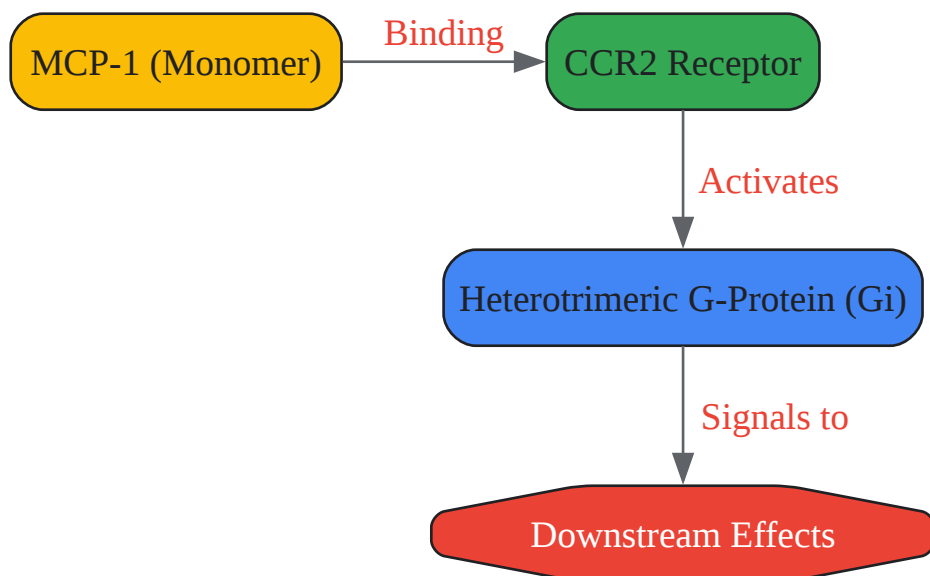
## Experimental Protocols in MCP-1 Research

The studies referenced rely on several standard biochemical and cellular assays to characterize MCP-1 binding and function:

- **Receptor Binding Assays:** These experiments measure the affinity of MCP-1 for its receptor CCR2. The studies used cell lines like monocytic THP-1 or HEK-293 cells engineered to express the CCR2B receptor. Binding affinity is often quantified after treating cells with unlabeled MCP-1 (to study up-regulation) or using mutant MCP-1 proteins to determine changes in binding strength. [1] [2]
- **Functional Assays:**
  - **Chemotaxis Assays:** Measure the migration of monocytes or other responsive cells toward a gradient of MCP-1, indicating functional activation of the receptor. [1]
  - **Calcium Influx Measurements:** Detect the rapid increase in intracellular calcium levels following MCP-1 binding to CCR2, a downstream event of G-protein-coupled receptor (GPCR) activation. [1]
  - **Adenylate Cyclase Inhibition:** MCP-1 activation of the Gi-class GPCR CCR2 inhibits adenylate cyclase, reducing intracellular cAMP levels. This was used to test the efficacy of mutant MCP-1 proteins. [1]
- **Inhibition Studies:** The use of pharmacological inhibitors is common. For example, **cytochalasin D** (an actin polymerization inhibitor) was used to demonstrate the cytoskeletal dependence of receptor affinity up-regulation, while **pertussis toxin** (a G $\alpha$ i inhibitor) and **U73122** (a phospholipase C inhibitor) helped delineate the involved signaling pathways. [2]

## MCP-1 and CCR2 Signaling Pathway

The diagram below illustrates the core signaling pathway of MCP-1 and its receptor CCR2, based on the mechanistic insights from the studies.



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## References

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2. MCP-1 receptor binding affinity is up-regulated by pre ... [pubmed.ncbi.nlm.nih.gov]
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